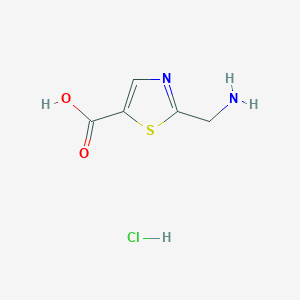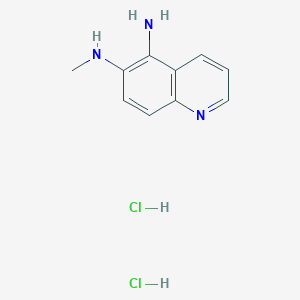
N6-Methylquinoline-5,6-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Methylquinoline-5,6-diamine is a chemical compound with the CAS Number: 14204-98-9 . It has a molecular weight of 173.22 and its IUPAC name is N6-methyl-5,6-quinolinediamine .
Molecular Structure Analysis
The molecular formula of N6-Methylquinoline-5,6-diamine is C10H11N3 . The InChI Code is 1S/C10H11N3/c1-12-9-5-4-8-7 (10 (9)11)3-2-6-13-8/h2-6,12H,11H2,1H3 .Physical And Chemical Properties Analysis
N6-Methylquinoline-5,6-diamine is a solid at room temperature . It has a boiling point of 372.2±32.0 C at 760 mmHg and a melting point of 162-172 C .Applications De Recherche Scientifique
Chloroquine and Its Analogs in Cancer Therapies
Chloroquine (CQ) and its analogs, closely related to quinoline derivatives, have shown promise as effective and safe agents for cancer therapies. Initially used as an anti-malarial and anti-rheumatoid agent, recent studies suggest CQ can sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. The lysosomotrophic property of CQ appears crucial for increasing efficacy and specificity in cancer treatments, suggesting that conventional cancer therapies could be dramatically enhanced when used in combination with CQ and its analogs (Solomon & Lee, 2009).
Synthesis of New Compounds with Pharmacological Interest
Research on the synthesis of new compounds, such as trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, reveals the potential of quinoline derivatives in developing pharmacologically interesting molecules. These compounds incorporate known fragments of pharmacological interest and pharmacophoric substituents, indicating a wide range of possible applications in drug development (Kandinska, Kozekov, & Palamareva, 2006).
Quinoline Derivatives as Dopaminergic Neurotoxins
N-Methylated tetrahydroisoquinolines, chemically similar to dopamine-derived quinolines, have been studied for their potential as dopaminergic neurotoxins. These studies suggest that N-methylation and subsequent oxidation of such compounds may contribute to neurodegenerative diseases like Parkinson's disease, indicating their significance in understanding and potentially treating such conditions (Naoi, Dostert, Yoshida, & Nagatsu, 1993).
Quinoline Proton Sponges and Tubulin-Polymerization Inhibitors
Further research into quinoline derivatives has led to the synthesis of compounds like 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, representing new classes of quinoline proton sponges. These compounds have unique properties that could be valuable in various scientific applications, including material science and catalysis (Dyablo, Pozharskii, Shmoilova, & Savchenko, 2015). Additionally, optimization studies on 4-(N-Cycloamino)phenylquinazolines as tubulin-polymerization inhibitors targeting the colchicine site have discovered new compounds with significant in vitro and in vivo anticancer activities (Wang et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
6-N-methylquinoline-5,6-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c1-12-9-5-4-8-7(10(9)11)3-2-6-13-8;;/h2-6,12H,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSAQWXSMFLHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=C1)N=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Methylquinoline-5,6-diamine dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

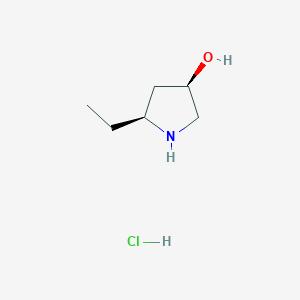
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)
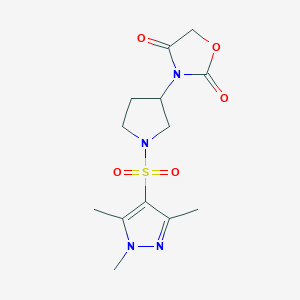
![(Z)-ethyl 4-(((4-ethoxyphenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2859037.png)
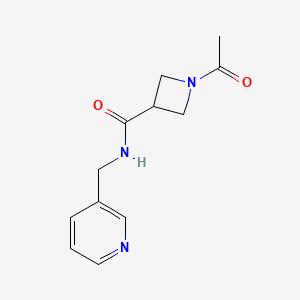

![2-(3,4-Dimethoxyphenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2859043.png)
![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2859045.png)
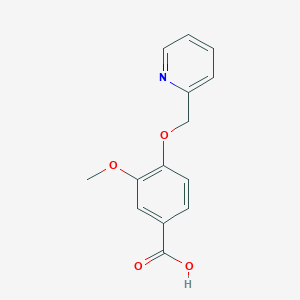
![Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2859047.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2859049.png)
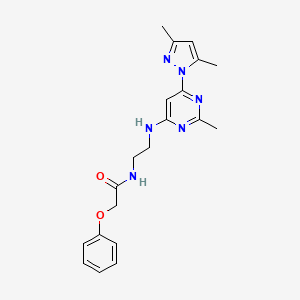
![Methyl 3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B2859052.png)
